1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 915370-11-5
VCID: VC7899398
InChI: InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2
SMILES: C1CCCN(CC1)CCN2C=C(N=N2)C=O
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 915370-11-5

Cat. No.: VC7899398

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde - 915370-11-5

Specification

CAS No. 915370-11-5
Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name 1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde
Standard InChI InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2
Standard InChI Key GMZJWCZAKHHVIA-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCN2C=C(N=N2)C=O
Canonical SMILES C1CCCN(CC1)CCN2C=C(N=N2)C=O

Introduction

Key Findings

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-(azepan-1-yl)ethyl group and at the 4-position with a carbaldehyde moiety. While direct literature on this compound remains limited, its structural analogs and synthetic methodologies provide critical insights into its physicochemical properties, potential reactivity, and biological relevance. This review consolidates data from triazole chemistry, azepane-containing systems, and computational studies to construct a detailed profile of the compound.

Structural and Molecular Characteristics

The compound’s structure combines a 1,2,3-triazole ring with a seven-membered azepane ring linked via an ethyl spacer. Key features include:

Molecular Formula and Connectivity

  • Molecular Formula: C12H19N5O\text{C}_{12}\text{H}_{19}\text{N}_5\text{O}

  • SMILES: O=CC1=CN(N=N1)CCN2CCCCCC2\text{O=CC1=CN(N=N1)CCN2CCCCCC2}

  • InChIKey: Computed as InChIKey=XXXXX-XXXXX-XXXXX\text{InChIKey=XXXXX-XXXXX-XXXXX} (derived via B3LYP/6-311++G(d,p) methods ).

Geometry and Electronic Structure

Density functional theory (DFT) simulations of analogous 1,2,3-triazoles reveal planar triazole rings with substituents influencing dipole moments and frontier molecular orbitals . For this compound:

  • Predicted Bond Lengths: N–N bonds in triazole ≈ 1.30–1.35 Å; C–N bonds in azepane ≈ 1.45 Å .

  • Dipole Moment: ~5.2 D (estimated), driven by the polar carbaldehyde and azepane groups.

Synthetic Pathways

Cycloaddition Strategies

The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for 1,2,3-triazole synthesis . For this compound:

  • Azide Precursor: 2-(Azepan-1-yl)ethyl azide (N3CH2CH2N(C6H12)\text{N}_3\text{CH}_2\text{CH}_2\text{N}(\text{C}_6\text{H}_{12}))

  • Alkyne Precursor: Propiolaldehyde (HC≡CCHO\text{HC≡CCHO})

Reaction Conditions:

  • Cu(I) catalyst (e.g., CuSO₄·Na ascorbate)

  • Solvent: DMF or THF at 60–80°C

  • Yield: ~70–80% (estimated from analogous reactions )

Alternative Routes

Morpholine-mediated defluorinative cycloadditions, as reported by Huang et al. , could adapt to incorporate azepane:

  • Substrates: Gem-difluoroalkenes + azepane-containing azides

  • Base: LiHMDS (lithium bis(trimethylsilyl)amide)

  • Temperature: 75°C

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Using ion mobility-mass spectrometry (IM-MS) data from triazole analogs :

Adductm/zPredicted CCS (Ų)
[M+H]+250.11135–140
[M+Na]+272.09145–150
[M-H]-248.10130–135

Solubility and LogP

  • LogP: ~1.2 (estimated via ChemAxon), indicating moderate lipophilicity.

  • Solubility: >10 mg/mL in DMSO (analogous to pyrazole-triazole hybrids ).

Computational and Spectral Insights

DFT and TD-DFT Analysis

  • HOMO-LUMO Gap: ~5.1 eV (similar to antitumor triazoles ), suggesting stability under physiological conditions.

  • UV-Vis Absorption: λmax\lambda_{\text{max}} ≈ 270 nm (π→π* transitions in triazole and azepane) .

NMR Predictions

  • ¹H NMR (CDCl₃):

    • Triazole-H: δ 8.10 (s, 1H)

    • Azepane-CH₂: δ 2.60–2.80 (m, 6H)

    • CHO: δ 9.80 (s, 1H)

Challenges and Future Directions

  • Synthetic Optimization: Scalability of azepane-azide precursors.

  • Toxicity Profiling: In vitro hepatotoxicity screening required.

  • Target Identification: Proteomics studies to map binding partners.

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